4-[2-(1H-tetrazol-5-yl)benzoyl]-2-(trifluoromethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(1H-tetrazol-5-yl)benzoyl]-2-(trifluoromethyl)morpholine, also known as TFMTPM, is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of medicine. TFMTPM is a small molecule that has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being studied. In
Wirkmechanismus
The mechanism of action of 4-[2-(1H-tetrazol-5-yl)benzoyl]-2-(trifluoromethyl)morpholine is still being studied, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of the enzyme AKT, which is involved in the regulation of cell survival and proliferation. It has also been shown to inhibit the activity of the mTOR signaling pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. This compound has been shown to have antiviral properties, and has been shown to inhibit the replication of certain viruses. In addition, this compound has been shown to have anti-inflammatory properties, and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[2-(1H-tetrazol-5-yl)benzoyl]-2-(trifluoromethyl)morpholine in lab experiments is that it is a small molecule that can easily penetrate cell membranes, allowing it to target intracellular pathways and enzymes. This compound is also relatively easy to synthesize, which makes it a cost-effective option for lab experiments. One limitation of using this compound in lab experiments is that its mechanism of action is still not fully understood, which makes it difficult to design experiments that specifically target its effects.
Zukünftige Richtungen
There are several future directions for research on 4-[2-(1H-tetrazol-5-yl)benzoyl]-2-(trifluoromethyl)morpholine. One area of research could focus on elucidating its mechanism of action, which would help to better understand its effects and potential applications. Another area of research could focus on optimizing its structure to improve its efficacy and reduce its toxicity. Additionally, this compound could be studied in combination with other drugs to determine if it has synergistic effects that could be used in combination therapies for cancer or viral infections.
Synthesemethoden
The synthesis of 4-[2-(1H-tetrazol-5-yl)benzoyl]-2-(trifluoromethyl)morpholine involves several steps. The starting material is 2-(trifluoromethyl)morpholine, which is reacted with 2-bromo-1-(1H-tetrazol-5-yl)benzene in the presence of a catalyst such as palladium on carbon. The resulting intermediate is then treated with sodium hydroxide to yield this compound. This synthesis method has been successfully used in several studies and has been found to be efficient and reproducible.
Wissenschaftliche Forschungsanwendungen
4-[2-(1H-tetrazol-5-yl)benzoyl]-2-(trifluoromethyl)morpholine has been the subject of several scientific studies due to its potential applications in the field of medicine. It has been shown to have anticancer properties, and has been studied as a potential treatment for various types of cancer, including breast cancer, prostate cancer, and lung cancer. This compound has also been shown to have antiviral properties and has been studied as a potential treatment for viral infections such as HIV and herpes.
Eigenschaften
IUPAC Name |
[2-(2H-tetrazol-5-yl)phenyl]-[2-(trifluoromethyl)morpholin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5O2/c14-13(15,16)10-7-21(5-6-23-10)12(22)9-4-2-1-3-8(9)11-17-19-20-18-11/h1-4,10H,5-7H2,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCXVDGUYISWSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC=CC=C2C3=NNN=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.